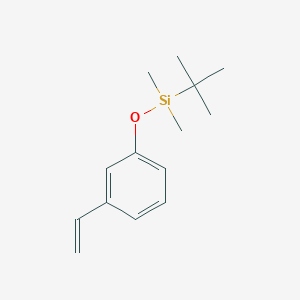

Silane, (1,1-dimethylethyl)(3-ethenylphenoxy)dimethyl-

CAS No.: 149274-04-4

Cat. No.: VC16842877

Molecular Formula: C14H22OSi

Molecular Weight: 234.41 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 149274-04-4 |

|---|---|

| Molecular Formula | C14H22OSi |

| Molecular Weight | 234.41 g/mol |

| IUPAC Name | tert-butyl-(3-ethenylphenoxy)-dimethylsilane |

| Standard InChI | InChI=1S/C14H22OSi/c1-7-12-9-8-10-13(11-12)15-16(5,6)14(2,3)4/h7-11H,1H2,2-6H3 |

| Standard InChI Key | NQODUSPNKAADHJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C=C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Silane, (1,1-dimethylethyl)(3-ethenylphenoxy)dimethyl- is defined by the molecular formula C₁₄H₂₂OSi, with a molecular weight of 234.4094 g/mol . The structure integrates a tert-butyl group [(CH₃)₃C], a dimethylsilane moiety [(CH₃)₂Si], and a 3-ethenylphenoxy substituent (C₆H₃OCH₂CH₂). This arrangement positions the compound within the broader family of alkoxysilanes, which are renowned for their applications in surface modification and polymer chemistry.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 149274-04-4 | |

| Molecular Formula | C₁₄H₂₂OSi | |

| Molecular Weight | 234.4094 g/mol | |

| GHS Classification | Acute Toxicity (Oral, Cat. 4) |

Structural Analogues and Distinctions

The compound is structurally distinct from but-3-enoxy-tert-butyldimethylsilane (CAS 108794-10-1), which features a shorter alkenyl chain (C₁₀H₂₂OSi) . While both compounds share tert-butyldimethylsilane groups, the presence of a phenoxy-ethenyl substituent in CAS 149274-04-4 introduces aromaticity and potential π-π interactions absent in the aliphatic analogue .

| Compound (CAS) | Hazards | Key Differences |

|---|---|---|

| 149274-04-4 | Oral toxicity, skin/eye/respiratory irritation | Aromatic substituent |

| 108794-10-1 | Harmful via inhalation, skin contact | Aliphatic enoxy chain |

Synthesis and Reactivity

Stability and Decomposition

The compound is stable under refrigeration but decomposes upon exposure to heat or oxidizing agents, yielding carbon monoxide and silicon oxides . Storage in inert, airtight containers at 2–8°C is recommended .

Industrial and Research Applications

Laboratory Uses

As a laboratory chemical, the compound serves as:

-

A protecting group for hydroxyl moieties in organic synthesis.

-

A precursor for silica-based materials in nanotechnology.

Manufacturing Roles

In industrial settings, it is employed in:

-

Surface modification of polymers to enhance adhesion.

-

Crosslinking agents for silicone elastomers.

Regulatory and Environmental Considerations

Table 3: Transportation and Tariff Data

| Parameter | Detail |

|---|---|

| HS Code | 2931900090 (organo-inorganic compounds) |

| MFN Tariff | 6.5% |

Environmental Impact

No ecotoxicological data is available, but precautions include preventing drainage contamination .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume